molecular formula C16H20N2O3 B11760018 tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate

tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate

Cat. No.: B11760018
M. Wt: 288.34 g/mol
InChI Key: SWMPFFQSGHLVMH-UHFFFAOYSA-N
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Description

tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate: is a chemical compound with the molecular formula C16H20N2O3 It is a derivative of benzoazepine, a bicyclic structure that contains a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes:

    Formation of the benzoazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.

    Introduction of the tert-butyl carbamate group: This step often involves the reaction of the benzoazepine intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of benzoazepine derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic activity, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-1H-pyridine-3-carboxylate
  • tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
  • tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate

Uniqueness

tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate is unique due to its benzoazepine core, which provides a distinct structural framework compared to other similar compounds. This uniqueness can lead to different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl N-(1-methyl-2-oxo-3H-1-benzazepin-3-yl)carbamate

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)17-12-10-9-11-7-5-6-8-13(11)18(4)14(12)19/h5-10,12H,1-4H3,(H,17,20)

InChI Key

SWMPFFQSGHLVMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CC2=CC=CC=C2N(C1=O)C

Origin of Product

United States

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